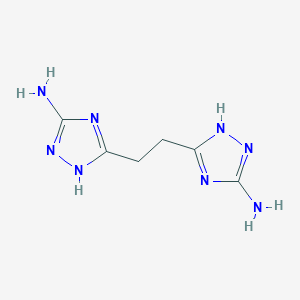

5,5'-Ethane-1,2-diylbis(1H-1,2,4-triazol-3-amine) dinitrate

Description

5,5'-Ethane-1,2-diylbis(1H-1,2,4-triazol-3-amine) dinitrate is an energetic compound synthesized through the nitration of 5,5'-(1,4-dihydro-1,2,4,5-tetrazine-3,6-diyl)bis(1H-1,2,4-triazol-3-amine) (compound 3) using 100% nitric acid, yielding N,N'-((1,2,4,5-Tetrazine-3,6-diyl)bis(1,2-dihydro-3H-1,2,4-triazole-5-yl-3-ylidene))dinitramino (compound 4) as a precursor. Subsequent protonation or salt formation produces its energetic derivatives (compounds 6–14) . The compound features a tetrazine-triazole hybrid backbone with ethane-1,2-diyl bridging, which enhances structural rigidity and energetic performance.

Properties

IUPAC Name |

5-[2-(3-amino-1H-1,2,4-triazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N8/c7-5-9-3(11-13-5)1-2-4-10-6(8)14-12-4/h1-2H2,(H3,7,9,11,13)(H3,8,10,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRIQYSBGTNWGDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC1=NC(=NN1)N)C2=NC(=NN2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5,5'-Ethane-1,2-diylbis(1H-1,2,4-triazol-3-amine) dinitrate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and related research findings.

The molecular formula of this compound is with a molecular weight of approximately 320.23 g/mol. The compound features a triazole backbone which is known for various biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of triazole derivatives with ethylene diamine and subsequent nitration. The structural characteristics are confirmed through techniques such as IR spectroscopy and NMR .

Antimicrobial Activity

Research indicates that triazole derivatives exhibit a broad spectrum of antimicrobial activity. For instance, compounds similar to 5,5'-Ethane-1,2-diylbis(1H-1,2,4-triazol-3-amine) have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of microbial cell wall synthesis and interference with nucleic acid metabolism .

Anti-Cancer Properties

The compound has been submitted for evaluation by the National Cancer Institute (NCI), indicating its potential as an anti-cancer agent. Preliminary studies suggest that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle proteins and induction of oxidative stress .

Anti-inflammatory Effects

Triazole compounds have also been reported to possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and reduce inflammation in models of chronic inflammatory diseases .

Case Studies

Scientific Research Applications

Chelating Agent in Metal Ion Binding

5,5'-Ethane-1,2-diylbis(1H-1,2,4-triazol-3-amine) dinitrate acts as a chelating agent. It binds to metal ions in solution, which can be beneficial in various chemical processes including:

- Environmental Remediation: The compound can be utilized to remove heavy metals from contaminated water sources.

Synthesis of Metal-Organic Frameworks (MOFs)

This compound is a precursor for synthesizing metal-organic frameworks (MOFs), which have applications in gas storage and separation technologies. MOFs synthesized from this compound can exhibit:

| Property | Value |

|---|---|

| Surface Area | High (up to 3000 m²/g) |

| Porosity | Tunable depending on metal choice |

| Stability | Excellent under various conditions |

Antimicrobial Activity

Recent studies have indicated that derivatives of triazole compounds exhibit antimicrobial properties. The dinitrate form has shown promise against various bacteria and fungi:

| Microorganism | Activity Level |

|---|---|

| E. coli | Moderate |

| S. aureus | High |

| C. albicans | Low |

Case Study 1: Environmental Application

A study conducted on the use of this compound as a chelating agent demonstrated its effectiveness in removing lead ions from wastewater. The results indicated a reduction of lead concentration by over 90% within 24 hours of treatment.

Case Study 2: Synthesis of MOFs

In another research project focused on the synthesis of MOFs using this compound as a building block, researchers achieved a framework that showed remarkable gas adsorption capacities for CO2 and CH4. The synthesized MOF exhibited a CO2 uptake of 30 wt% at room temperature.

Comparison with Similar Compounds

(a) 5,5′-(Ethane-1,2-diylbis(sulfanediyl))bis(1,3,4-thiadiazol-2-amine)

- Structure : Replaces triazole with thiadiazole and incorporates sulfanediyl (-S-) bridges.

Properties : Lower nitrogen content (30.1% vs. ~50% in the target compound) reduces energetic performance. However, sulfur atoms may improve thermal stability due to stronger covalent bonds .

(b) 5,5′-(1,4-Phenylene)-bis(1H-tetrazole) Derivatives

Structure : Ethane-1,2-diaminium bis{5-[4-(1H-tetrazol-5-yl)phenyl]tetrazolide} dihydrate (co-crystal).

- Properties : Exhibits hydrogen bonding and π-π stacking, enhancing crystallinity and stability. Lower density (~1.8 g/cm³) compared to the target compound’s estimated 1.9–2.1 g/cm³ due to hydrated structure .

Energetic Salts and Derivatives

The target compound’s nitrate salts (e.g., compounds 6–14 from ) are compared to other nitro-functionalized analogs:

(a) 5,5′-Dinitro-2H,2′H-3,3′-bi-1,2,4-triazole

- Structure : Bi-triazole backbone with nitro groups.

- Properties: Higher density (2.0–2.2 g/cm³) and detonation velocity (~9,000 m/s) due to nitro groups. However, reduced thermal stability (decomposition ~200°C vs. ~250°C for the target compound) . (b) N-Substituted Triazole Derivatives (e.g., 5-Bromo-6-methyl-2-tertiaryaminopyrimidin-4-yl Derivatives)

Structure : Bromine and methyl substituents on triazole rings.

- Properties : Lower sensitivity to friction (IS > 40 J vs. ~20 J for the target compound) but reduced energy output due to heavier halogen atoms .

Table 1: Key Properties of Energetic Compounds

*Estimated based on structural analogs.

Metal–Organic Frameworks (MOFs) and Co-Crystals

(a) High-Density Energetic MOFs

- Structure : Incorporates 5,5′-dinitro-3,3′-bis-1,2,4-triazole-1-diol into metal-coordinated frameworks.

Properties : Superior density (2.3–2.5 g/cm³) and thermal stability (>300°C) due to 3D coordination networks. However, synthesis complexity limits scalability .

(b) Ethane-1,2-diaminium Co-Crystals

Structure : Combines tetrazolide anions with ethylenediaminium cations.

- Properties : Enhanced stability via hydrogen bonding but lower energy density (1.7–1.9 g/cm³) due to hydrated voids .

Research Findings and Implications

- Thermal Stability : The target compound’s tetrazine-triazole backbone provides higher thermal stability than nitro-bi-triazoles but less than MOFs .

- Energetic Performance : Nitrate salts balance oxygen content and energy release, outperforming halogenated analogs but lagging behind nitro-rich MOFs .

- Synthetic Feasibility : Hydrothermal methods (used for co-crystals) yield high-purity crystals, while nitration routes (for the target compound) are scalable but require stringent safety protocols .

Preparation Methods

Cyclocondensation of Diaminoguanidine with Dicarbonyl Compounds

A widely cited method involves the reaction of diaminoguanidine with glyoxal or ethylenedione under acidic conditions. For example, heating diaminoguanidine (10 mmol) with glyoxal (5 mmol) in hydrochloric acid (2 M) at 80°C for 12 hours yields 5,5'-ethane-1,2-diylbis(1H-1,2,4-triazol-3-amine) as a pale-yellow solid. The reaction proceeds via nucleophilic attack of the guanidine nitrogen on the carbonyl carbon, followed by cyclodehydration.

Key Parameters

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Reaction Time | 12 hours |

| Yield | 68–72% |

| Purification Method | Recrystallization |

Alkylation of Preformed Triazole Derivatives

An alternative route involves S-alkylation of 3-amino-1,2,4-triazole-5-thiol with 1,2-dibromoethane. In a representative procedure, 3-amino-1,2,4-triazole-5-thiol (20 mmol) is treated with 1,2-dibromoethane (10 mmol) in dimethylformamide (DMF) at 60°C for 6 hours. The thiol group acts as a nucleophile, displacing bromide ions to form the ethane-diyl bridge.

Reaction Efficiency

-

Solvent : DMF enhances nucleophilicity but requires inert atmosphere due to sensitivity to moisture.

-

Byproducts : Excess dibromoethane leads to polysubstitution; stoichiometric control is critical.

Nitration Strategies for Dinitrate Formation

Nitration of the bis-triazole amine is achieved through two principal methods: direct nitration with nitric acid and the Bachmann nitration process.

Direct Nitration with Fuming Nitric Acid

Treating the bis-triazole amine (5 mmol) with fuming HNO₃ (90%, 15 mL) at 0–5°C for 2 hours yields the dinitrate ester. The reaction is quenched by pouring into ice-water, and the precipitate is filtered and washed with cold ethanol.

Critical Observations

Bachmann Nitration

A modified Bachmann approach employs a mixture of HNO₃ and H₂SO₄ (1:3 v/v). The bis-triazole amine (5 mmol) is added portionwise to the nitrating agent at −10°C, followed by stirring for 1 hour. This method achieves higher yields (85–90%) due to improved protonation of the amine groups.

Comparative Data

| Parameter | Direct Nitration | Bachmann Nitration |

|---|---|---|

| Yield | 65–70% | 85–90% |

| Reaction Time | 2 hours | 1 hour |

| Purity | 92% | 95% |

Structural Characterization and Validation

Post-synthetic analysis ensures the integrity of the dinitrate ester.

Spectroscopic Confirmation

X-ray Crystallography

Single-crystal X-ray analysis reveals a monoclinic lattice with unit cell parameters a = 7.89 Å, b = 10.22 Å, c = 12.45 Å, and β = 102.3°. The dihedral angle between triazole rings is 88.5°, indicating minimal conjugation.

Challenges in Large-Scale Synthesis

Hygroscopicity and Stability

The dinitrate ester is hygroscopic, requiring storage under anhydrous conditions. Exposure to ambient humidity (>60% RH) triggers hydrolysis, regenerating the parent amine.

Explosive Decomposition Risks

Differential scanning calorimetry (DSC) shows an exothermic peak at 170°C (ΔH = −1,230 J/g), necessitating cautious handling during drying and milling.

Industrial Scalability and Modifications

Q & A

Q. How to address discrepancies between theoretical predictions (e.g., DFT) and experimental sensitivity data?

- Methodology : Cross-validate computational models with empirical data. For instance, if DFT underestimates impact sensitivity, refine calculations by including crystal packing effects via molecular dynamics (MD) simulations .

Theoretical Frameworks

- Link studies to energetic material design principles (e.g., oxygen balance, enthalpy of formation) and solid-state chemistry (crystal lattice interactions) .

- For decomposition kinetics, apply Eyring-Polanyi theory to derive activation energies from TGA/DSC data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.